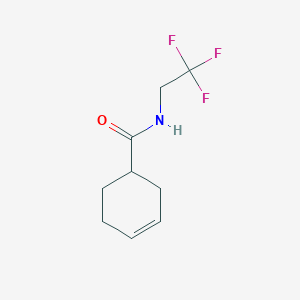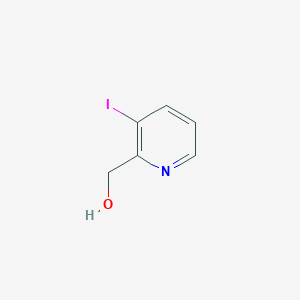![molecular formula C23H30ClN3O3S2 B2652508 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide CAS No. 1207013-76-0](/img/structure/B2652508.png)
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C23H30ClN3O3S2 and its molecular weight is 496.08. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Studies on similar compounds have highlighted the importance of the piperazine structure and sulfonyl groups in chemical synthesis. For example, the development of highly enantioselective Lewis basic catalysts derived from l-Piperazine-2-carboxylic acid for the hydrosilylation of N-aryl imines demonstrates the critical role of the arene sulfonyl group for achieving high enantioselectivity and yields in chemical reactions (Zhouyu Wang et al., 2006). This suggests that compounds containing piperazine and sulfonyl groups could be valuable in developing new catalysts for synthetic chemistry.
Anticancer and Antituberculosis Potential
The presence of piperazine and sulfonyl moieties in molecules has been associated with significant biological activities, including anticancer and antituberculosis effects. Research indicates that piperazine derivatives, especially those with chlorophenyl groups, have been synthesized and evaluated for their in vitro anticancer and antituberculosis activities, showing promising results in certain cases (S. Mallikarjuna et al., 2014). This points towards the potential of our compound of interest in therapeutic applications, provided that its biological activities are explored in detail.
Antimicrobial Properties
The structural components of the compound are reminiscent of those found in molecules with antimicrobial properties. Specifically, piperazine and sulfonyl-based compounds have been synthesized and exhibited favorable herbicidal and antifungal activities. Some compounds have shown superiority over commercial fungicides at certain concentrations, highlighting the potential of sulfonyl and piperazine moieties in contributing to effective antimicrobial agents (Baolei Wang et al., 2016).
Pharmacological Research
The pharmacological significance of compounds containing piperazine and sulfonyl groups is well documented, with various derivatives designed to enhance anticancer activities. For instance, 4-aminoquinoline derived sulfonyl analogs have been developed using a hybrid pharmacophore approach, demonstrating effectiveness on a range of cancers and suggesting a potential for selective toxicity towards cancer cells over non-cancer cells (V. Solomon et al., 2019). This implies that our compound might hold significant value in cancer research, particularly if its pharmacological profile is further investigated.
Propiedades
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclooctylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30ClN3O3S2/c24-18-7-6-10-20(17-18)26-12-14-27(15-13-26)32(29,30)21-11-16-31-22(21)23(28)25-19-8-4-2-1-3-5-9-19/h6-7,10-11,16-17,19H,1-5,8-9,12-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXORGDGQJSGZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C=CS2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cyclooctylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chloro-4-methylphenyl)-N-(3-isopropoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2652427.png)
![3-[2-(Morpholin-4-yl)ethyl]-1-[4-(2-oxoazetidin-1-yl)phenyl]urea](/img/structure/B2652429.png)
![5-Phenyl-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2652430.png)
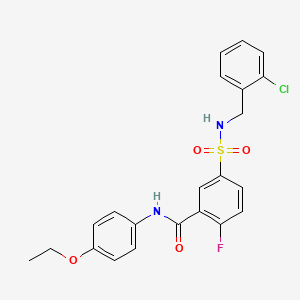
![2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2652432.png)
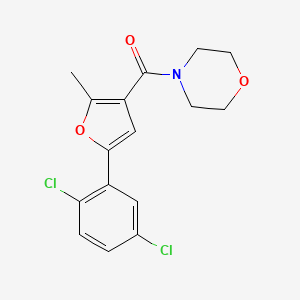
![4-[4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B2652436.png)
![N-(2,3-dihydroxypropyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2652437.png)


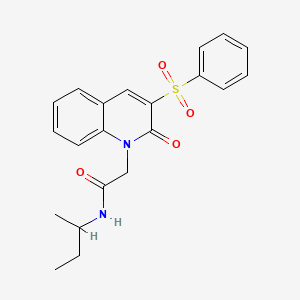
![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methoxyphenethyl)acetamide](/img/structure/B2652444.png)
